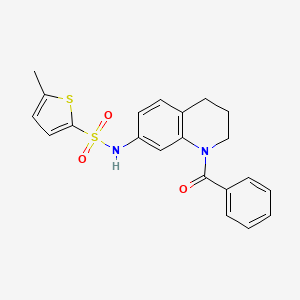

![molecular formula C16H10F2N4OS B6566916 2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021225-36-4](/img/structure/B6566916.png)

2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of 1,3,4-thiadiazoles . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as their heterocyclic moiety . They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent . The reaction of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[2,3-a]pyrimidine gives the corresponding sulfides .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is determined by the heterocyclic nucleus containing nitrogen atoms . The strong aromaticity of the ring system leads to great in vivo stability and generally, a lack of toxicities for higher vertebrates, including humans .Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[2,3-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles are determined by the heterocyclic nucleus containing nitrogen atoms . They exhibit a number of extremely interesting spectroscopic properties, including the dual fluorescence effect .科学研究应用

Antibacterial and Antiviral Properties

The oxadiazole ring system has been extensively studied for its antibacterial and antiviral activities. Derivatives of 1,3,4-oxadiazoles have shown promising results against various pathogens. These compounds exhibit inhibitory effects on bacterial growth and can potentially be used in the development of new antibiotics and antiviral drugs .

Blood Pressure Regulation

Certain 1,3,4-oxadiazole derivatives have demonstrated blood pressure-lowering properties. These compounds may play a role in managing hypertension and related cardiovascular conditions .

Antifungal Activity

Oxadiazole-based molecules have been investigated for their antifungal properties. They show potential in combating fungal infections in both humans and plants .

Antineoplastic and Anticancer Effects

Researchers have explored the use of 1,3,4-oxadiazole derivatives as potential anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them valuable candidates for cancer therapy .

Antioxidant and Anti-Inflammatory Properties

The oxadiazole ring system contributes to antioxidant and anti-inflammatory activities. These properties are crucial for maintaining overall health and preventing oxidative stress-related diseases .

Analgesic Effects

Some oxadiazole derivatives possess analgesic properties, which could be beneficial for pain management .

Plant Protection Agents

In agriculture, 1,3,4-oxadiazole-based compounds act as plant protection agents. Their herbicidal, insecticidal, and fungicidal activities make them valuable tools for crop protection .

Synthesis Methods

Researchers continue to explore novel methods for synthesizing complex structures containing oxadiazole rings. These efforts aim to expand the repertoire of bioactive compounds for future use in medicine and agriculture .

未来方向

The future directions of research on 1,3,4-thiadiazoles could involve further exploration of their biological activities and potential applications in pharmaceuticals . The development of more efficient synthesis methods and the study of their mechanism of action could also be areas of future research .

作用机制

Target of Action

Similar compounds with 1,3,4-thiadiazole heterocyclic rings have shown inhibition of growth activities against certain cell lines .

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to various biological effects .

Biochemical Pathways

Compounds with similar structures have been known to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

Result of Action

Compounds with similar structures have shown inhibition of growth activities against certain cell lines .

属性

IUPAC Name |

2-(3,4-difluoroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N4OS/c1-8-2-5-13-10(6-8)14(23)22-16(20-13)24-15(21-22)19-9-3-4-11(17)12(18)7-9/h2-7H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTMWYYBMWSDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566834.png)

![methyl 3-(4-amino-5-{[(4-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566840.png)

![methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566843.png)

![methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566855.png)

![methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566863.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566891.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566897.png)

![2-[(2,5-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566909.png)

![2-[(4-bromophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566911.png)

![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)

![2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566924.png)

![2-[(2,5-dimethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566926.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566935.png)